molecular formula C10H12N4O3 B4245324 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 10226-64-9

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4245324
CAS No.: 10226-64-9
M. Wt: 236.23 g/mol
InChI Key: GQYCXRLWSBUAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a heterocyclic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with methyl and oxopropyl groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 1,3-dimethylxanthine with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted purine derivatives.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    1,3-dimethylxanthine: Similar structure but lacks the oxopropyl group.

    7-methylxanthine: Contains a methyl group instead of the oxopropyl group.

    Caffeine: A well-known purine derivative with three methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYCXRLWSBUAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325668
Record name BAS 01547073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10226-64-9
Record name NSC515513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BAS 01547073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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